![molecular formula C10H9FN2O2 B3140437 1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate CAS No. 477886-94-5](/img/structure/B3140437.png)

1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate

Overview

Description

1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate, also known as FGIN-1-27, is a chemical compound that has been studied for its potential therapeutic applications. FGIN-1-27 belongs to the imidazolium class of compounds and has been found to exhibit a range of pharmacological effects.

Scientific Research Applications

Antioxidant Activity and Mechanisms

Research on antioxidants is significant in fields ranging from food engineering to medicine, highlighting the importance of identifying compounds with antioxidant properties. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests assess antioxidant activity, which could be relevant for evaluating "1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate" in similar contexts (Munteanu & Apetrei, 2021).

Applications in Organic Pollutants Treatment

The enzymatic approach using oxidoreductive enzymes, assisted by redox mediators, shows promise in degrading various organic pollutants. This technique, which enhances the efficiency of degradation, might be an area where "1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate" could find application, particularly if it acts as a redox mediator or a substrate for such enzymatic reactions (Husain & Husain, 2007).

Metal-Ion Sensing and Selectivity

Compounds with heterocyclic frameworks like 1,3,4-oxadiazoles show potential for metal-ion sensing due to their high photoluminescence quantum yield and stability. This suggests a research avenue for "1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate" in developing new chemosensors or materials for detecting metal ions in various contexts (Sharma, Om, & Sharma, 2022).

Zeolite Imidazolate Frameworks (ZIFs)

The development of ZIFs, which incorporate metal ions with imidazolate linkers, highlights the compound's potential applicability in creating new materials with unique properties for gas storage, separation technologies, or catalysis. Given the structural relation, "1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate" might be explored for similar applications (Sankar et al., 2019).

properties

IUPAC Name |

1-[(3-fluorophenyl)methoxy]-3-oxidoimidazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c11-10-3-1-2-9(6-10)7-15-13-5-4-12(14)8-13/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTVESGYFCOLMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CON2C=C[N+](=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

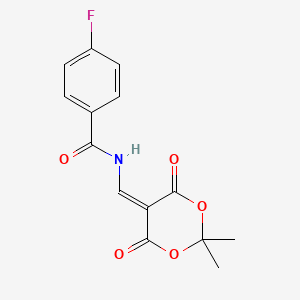

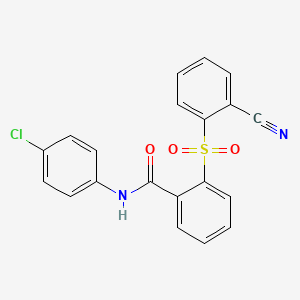

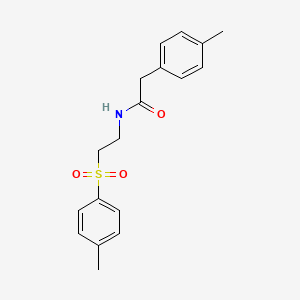

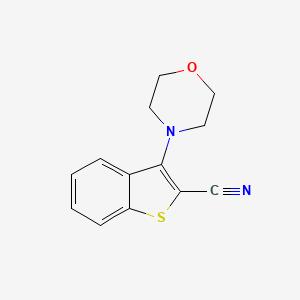

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide](/img/structure/B3140377.png)

![Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B3140406.png)

![2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3140419.png)

![4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B3140424.png)

![3-phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3140431.png)

![[2-(4-Iodophenoxy)phenyl]methanol](/img/structure/B3140438.png)

![1-[(3-fluorobenzyl)oxy]-1H-imidazole](/img/structure/B3140445.png)

![2-[3-(trifluoromethyl)anilino]-4(3H)-quinazolinone](/img/structure/B3140447.png)

![8-methyl-N-[4-(trifluoromethoxy)phenyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B3140457.png)

![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3140461.png)